molecular formula C8H20ClN5 B8045779 N1,N1-diethyl-N5-ethylbiguanide hydrochloride

N1,N1-diethyl-N5-ethylbiguanide hydrochloride

Cat. No.: B8045779
M. Wt: 221.73 g/mol
InChI Key: KGRQPUQHBVLOIX-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N5-ethylbiguanide hydrochloride is a chemical compound that belongs to the biguanide class of compounds. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes diethyl and ethyl groups attached to a biguanide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-N5-ethylbiguanide hydrochloride typically involves the reaction of appropriate amines with cyanoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N5-ethylbiguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted biguanide compounds.

Scientific Research Applications

N1,N1-diethyl-N5-ethylbiguanide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antidiabetic agent.

    Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N5-ethylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1,N1-diethyl-N5-ethylbiguanide hydrochloride can be compared with other biguanide compounds, such as metformin and phenformin. While all these compounds share a common biguanide core, they differ in their substituent groups and overall structure. These differences contribute to variations in their chemical properties, biological activities, and potential applications. This compound is unique due to its specific diethyl and ethyl substituents, which may impart distinct characteristics and advantages in certain applications.

List of Similar Compounds

  • Metformin
  • Phenformin
  • Buformin

Properties

IUPAC Name

1,1-diethyl-2-(N'-ethylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N5.ClH/c1-4-11-7(9)12-8(10)13(5-2)6-3;/h4-6H2,1-3H3,(H4,9,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRQPUQHBVLOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N=C(N)N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(N)/N=C(\N)/N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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